molecular formula C22H28N4O3 B6100254 N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide

N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide

Cat. No.: B6100254
M. Wt: 396.5 g/mol
InChI Key: ZWZFXWRNUGROGJ-UHFFFAOYSA-N
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Description

N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound that features a combination of several functional groups, including an oxolane ring, a piperidine ring, a pyrazole ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.

    Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling of the functional groups: The final step involves the coupling of the oxolane, piperidine, and pyrazole rings with the phenylpropanamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or pyrazoles.

Scientific Research Applications

N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific mechanical or electronic properties.

    Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylacetamide
  • N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylbutanamide

Uniqueness

N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c27-21(7-6-17-4-2-1-3-5-17)24-20-8-12-23-26(20)19-9-13-25(14-10-19)22(28)18-11-15-29-16-18/h1-5,8,12,18-19H,6-7,9-11,13-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZFXWRNUGROGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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